(E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 324072-17-5
VCID: VC21445964
InChI: InChI=1S/C21H18N2O3S2/c1-3-26-20(25)17-13(2)22-21-23(18(17)15-10-7-11-27-15)19(24)16(28-21)12-14-8-5-4-6-9-14/h4-12,18H,3H2,1-2H3/b16-12+
SMILES: CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4)S2)C
Molecular Formula: C21H18N2O3S2
Molecular Weight: 410.5g/mol

(E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 324072-17-5

Cat. No.: VC21445964

Molecular Formula: C21H18N2O3S2

Molecular Weight: 410.5g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 324072-17-5

Specification

CAS No. 324072-17-5
Molecular Formula C21H18N2O3S2
Molecular Weight 410.5g/mol
IUPAC Name ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C21H18N2O3S2/c1-3-26-20(25)17-13(2)22-21-23(18(17)15-10-7-11-27-15)19(24)16(28-21)12-14-8-5-4-6-9-14/h4-12,18H,3H2,1-2H3/b16-12+
Standard InChI Key XLDKCIKCEGQUOI-FOWTUZBSSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C
SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4)S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CC=C4)S2)C

Introduction

Chemical Properties and Structural Characteristics

The compound (E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic organic molecule with distinctive structural features that contribute to its chemical and biological properties. It belongs to the class of thiazolo[3,2-a]pyrimidines, which are fused heterocyclic systems combining thiazole and pyrimidine rings.

Physical and Chemical Properties

The compound is characterized by the following properties:

Table 1: Physical and Chemical Properties of (E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

PropertyValue
CAS Number324072-17-5
Molecular FormulaC₂₁H₁₈N₂O₃S₂
Molecular Weight410.5 g/mol
IUPAC Nameethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI KeyXLDKCIKCEGQUOI-FOWTUZBSSA-N

The structure features a bicyclic thiazolo[3,2-a]pyrimidine core with several key substituents: an ethyl carboxylate at position 6, a methyl group at position 7, a thiophen-2-yl substituent at position 5, a benzylidene group at position 2, and an oxo group at position 3 . The (E) geometry of the benzylidene group indicates that this substituent adopts a trans configuration relative to the thiazole sulfur atom.

Structural Conformation and Stability

X-ray diffraction studies of similar thiazolo[3,2-a]pyrimidine derivatives have revealed that most carbon atoms in the bicyclic fragment, along with heteroatoms (S and N), typically lie in the same plane, with the exception of C5. This planar configuration contributes to a large electron-conjugated system, enhancing the compound's stability . The (E)-configuration of the 2-benzylidene moiety places the phenyl ring and the thiazole sulfur atom in a trans orientation, which may influence the compound's biological interactions.

Synthetic Methodologies

Multiple synthetic pathways have been developed for the preparation of thiazolo[3,2-a]pyrimidine derivatives, including the title compound. Both traditional approaches and modern, more efficient methods have been documented in the literature.

Traditional Synthetic Routes

Conventional synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multiple steps beginning with the formation of a dihydropyrimidine-2-thione intermediate, followed by cyclization reactions.

One established method involves treating 3,4-dihydropyrimidine-2-thione with α-haloesters under reflux conditions in ethanol, yielding various substituted diesters of thiazolopyrimidine with yields ranging from 71-85% . This approach has been widely utilized despite its relatively long reaction times and moderate yields.

Another traditional route involves:

  • Preparation of 1,2,3,4-tetrahydropyrimidine-2-thione via Biginelli condensation

  • Interaction with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold

  • Condensation with appropriate aromatic aldehydes (benzaldehyde in this case) to introduce the benzylidene moiety at position 2

Modern Synthetic Approaches

Recent advances have focused on developing more efficient, environmentally friendly methods for synthesizing thiazolo[3,2-a]pyrimidine derivatives.

Ultrasound-Assisted Synthesis

A significant improvement in the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved using ultrasound irradiation techniques. Studies have demonstrated that ultrasonic probe irradiation under solvent-free and catalyst-free conditions drastically reduces reaction times while improving yields compared to conventional heating methods .

Table 2: Comparison of Synthetic Methods for Thiazolo[3,2-a]pyrimidine Derivatives

MethodConditionsReaction TimeYieldReference
Ultrasonic Probe51W, 25±1°C, solvent-free10 min90%
Ultrasonic BathRoom temperature30 min<10%
Conventional HeatingMethanol as solvent, reflux5 h50%
Microwave Irradiation300W10-12 minHigh (unspecified)

The ultrasound probe method creates a microenvironment with high concentration of local reaction sites, leading to enhanced global efficiency. The condensation of various substituted benzaldehydes, 2-aminothiazole, and ethyl acetoacetate under ultrasonic probe irradiation produces the desired thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in good to excellent yields (70–90%) within just 10 minutes .

Microwave-Assisted Synthesis

Microwave irradiation represents another modern approach to synthesizing thiazolo[3,2-a]pyrimidine derivatives. This method typically involves:

  • Reacting ethyl acetoacetate, thiourea, and appropriate aldehydes under microwave irradiation at 300W for 10-12 minutes in the presence of a catalyst such as p-toluene sulfonic acid monohydrate (PTSAM)

  • Further reaction with sodium acetate, chloroacetic acid, acetic anhydride, and the required aromatic aldehyde under microwave irradiation at 300W and 140°C

This method significantly reduces reaction times compared to conventional methods, while still achieving good yields.

Specific Synthesis of (E)-ethyl 2-benzylidene-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

For the target compound, a potential synthetic route would involve:

  • Preparation of ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor

  • Condensation with benzaldehyde in the presence of sodium acetate in glacial acetic acid under reflux conditions for several hours

  • Purification by recrystallization or column chromatography

The (E)-configuration of the benzylidene moiety is typically obtained as the thermodynamically favored product under these reaction conditions.

Biological Activities and Structure-Activity Relationships

Thiazolo[3,2-a]pyrimidine derivatives, including compounds similar to the title compound, have demonstrated various biological activities that make them important targets for medicinal chemistry research.

Antimicrobial Properties

Thiazolopyrimidine derivatives have been extensively studied for their antimicrobial activities. These compounds typically show activity against both Gram-positive bacteria (including Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli) . The presence of specific substituents on the thiazolopyrimidine scaffold can enhance antimicrobial efficacy.

For example, compounds containing electron-donating groups such as methoxy (-OCH3), chloro (Cl), and methyl (-CH3) have demonstrated enhanced antimicrobial properties even at low concentrations compared to standard drugs like Ciprofloxacin .

Structure-Activity Relationships

Several structural features of thiazolo[3,2-a]pyrimidine derivatives influence their biological activities:

  • The fused bicyclic thiazolo[3,2-a]pyrimidine core is essential for biological activity and serves as a biosteric analogue of purines

  • The nature and position of substituents significantly affect biological properties:

    • Substituents at position 2 (the benzylidene group in this case) influence binding to biological targets

    • The thiophen-2-yl group at position 5 may contribute to specific interactions with target proteins

    • The ethyl carboxylate at position 6 can affect lipophilicity and pharmacokinetic properties

  • The geometry of the benzylidene group (E vs. Z) affects the three-dimensional structure and consequently the biological interactions of the molecule

Table 3: Structure-Activity Relationships in Thiazolo[3,2-a]pyrimidine Derivatives

Structural FeatureBiological Effect
Thiazolo[3,2-a]pyrimidine coreEssential for bioactivity; biosteric to purines
Substitution at position 2Modulates binding affinity to target proteins
Substitution at position 5Affects selectivity for biological targets
Electron-donating groupsOften enhance antimicrobial activity
E/Z configurationInfluences three-dimensional arrangement and binding

Applications in Drug Discovery

The thiazolo[3,2-a]pyrimidine scaffold, including the title compound, has significant potential in drug discovery and development based on its diverse biological activities.

Medicinal Chemistry Applications

Thiazolo[3,2-a]pyrimidines are considered privileged structures in medicinal chemistry due to their broad spectrum of biological activities. The title compound and its analogues may serve as lead compounds for developing new therapeutic agents with the following applications:

  • Antimicrobial agents: Addressing the growing concern of antibiotic resistance

  • Anticancer therapeutics: Targeting specific kinases involved in cancer progression

  • Anti-inflammatory agents: Based on the reported anti-inflammatory properties of similar compounds

  • Novel analgesics: Exploiting the analgesic properties observed in some thiazolopyrimidine derivatives

Drug Development Considerations

Development of drugs based on the thiazolo[3,2-a]pyrimidine scaffold requires consideration of several factors:

  • Structure optimization: Modifying substituents to enhance specific biological activities

  • Pharmacokinetic properties: Improving absorption, distribution, metabolism, and excretion profiles

  • Toxicity assessment: Ensuring safety profiles suitable for therapeutic use

  • Synthetic accessibility: Developing efficient, scalable synthesis methods for promising candidates

The title compound's specific combination of substituents provides a valuable starting point for structure-activity relationship studies and further optimization.

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